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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855

An In-depth Technical Guide to 5-Ethylpiperidine-2,4-dione: Chemical Properties, Structure,
and Synthesis

Abstract

This technical guide provides a comprehensive analysis of 5-Ethylpiperidine-2,4-dione, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and drug
development. The piperidine ring is a well-established "privileged scaffold" in pharmaceutically
active compounds, and its oxygenated forms, such as piperidinediones, serve as crucial
intermediates in the synthesis of high-value therapeutic agents, including kinase inhibitors and
glutamate receptor modulators.[1][2][3] This document details the compound's chemical
structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores
established synthetic methodologies, outlines a detailed experimental protocol for its
preparation, and discusses its broader pharmacological relevance and safety considerations.

Chemical Identity and Structure

5-Ethylpiperidine-2,4-dione is a derivative of piperidine featuring two carbonyl groups at the
2nd and 4th positions and an ethyl substituent at the 5th position. Its structure presents
opportunities for further functionalization, making it a versatile building block in organic
synthesis.
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Identifier Value

IUPAC Name 5-Ethylpiperidine-2,4-dione

Synonyms 5-ethyl-2,4-piperidinedione

CAS Number 73290-32-1[4][5]

Molecular Formula C7H11NO2[4][5]

Molecular Weight 141.17 g/mol [5]

InChl Key BIPNFYPMYSWIGH-UHFFFAOYSA-N
Canonical SMILES CCC1CC(=O)NC(=0)C1

Structural Elucidation and Tautomerism

The core structure is a six-membered aliphatic ring containing a nitrogen atom. The presence
of the dione functionality, specifically a -dicarbonyl system, allows for keto-enol tautomerism.
The methylene group at the C3 position is flanked by two carbonyls, making its protons acidic
and enabling the formation of two possible enol tautomers. This equilibrium is a critical factor in
its reactivity profile.

Caption: Keto-enol tautomerism of the core scaffold.

Physicochemical Properties

The physical and chemical properties of 5-Ethylpiperidine-2,4-dione are summarized below.
These characteristics are essential for its handling, storage, and application in experimental
settings.
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Property Value Source
Physical Form Solid [4]
Purity =295% [4]
Storage Temperature 2-8°C, Sealed in dry conditions

Molecular Formula C7H11NO:2 [415]
Molecular Weight 141.17 g/mol [5]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is fundamental for verifying the structure and purity of the synthesized
compound.

* 1H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen
environments. For 5-Ethylpiperidine-2,4-dione, a spectrum in DMSO-de would show
characteristic signals.[5]

o ~0.89 ppm (t, 3H, J = 7.6 Hz): A triplet corresponding to the three protons of the methyl (-
CHs) group of the ethyl side chain, split by the adjacent methylene group.

o ~1.35-1.69 ppm (m, 2H): A multiplet arising from the two protons of the methylene (-CH2)
group of the ethyl side chain.

o ~2.40-3.50 ppm (m, 5H): A complex series of multiplets corresponding to the protons on
the piperidine ring at positions C3, C5, and C6.

o ~10.5-11.5 ppm (br s, 1H): A broad singlet for the amide (N-H) proton, which is
exchangeable with D20.

e 13C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon skeleton.
o ~10-15 ppm: Signal for the ethyl group's methyl carbon.

o ~20-45 ppm: Signals for the ethyl group's methylene carbon and the aliphatic carbons of
the piperidine ring (C3, C5, C6).
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o ~165-175 ppm: Two distinct signals in the downfield region corresponding to the two
carbonyl carbons (C2 amide and C4 ketone).

e Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present.

o ~3200 cm~1: A broad absorption band characteristic of the N-H stretching vibration of the
amide.

o ~2850-2980 cm~1: C-H stretching vibrations from the ethyl and piperidine ring aliphatic
groups.

o ~1725 cm~1: A strong absorption peak for the C=0 stretch of the ketone.
o ~1660 cm~1: A strong absorption for the C=0 stretch of the cyclic amide (lactam).
e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

o Molecular lon Peak (M*): An expected peak at m/z of 141.17, corresponding to the
molecular weight of the compound [C7H11:NO:z]*.

Synthesis and Chemical Reactivity

The synthesis of substituted piperidine-2,4-diones is a topic of significant research interest, with
several established routes.

Primary Synthetic Route: Dieckmann Cyclization

The most versatile and widely employed method for constructing the piperidine-2,4-dione core
is the Dieckmann cyclization.[1] This intramolecular condensation of a diester bearing an amino
group (or a protected precursor) is driven by a strong base (e.g., sodium methoxide) to form a
cyclic B-keto ester, which upon hydrolysis and decarboxylation yields the target dione. This
method allows for the preparation of a variety of substituted piperidine-2,4-diones.[1]
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Caption: General workflow for Dieckmann cyclization.

Reactivity

The chemical reactivity of 5-Ethylpiperidine-2,4-dione is governed by its functional groups:

» Acidic Methylene Protons: The protons at C3 are acidic and can be removed by a base,

generating a nucleophilic enolate for subsequent alkylation or acylation reactions.
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» Amide N-H: The nitrogen proton can be deprotonated, allowing for N-alkylation or N-
acylation to introduce substituents on the nitrogen atom.

o Carbonyl Groups: The ketone and amide carbonyls can undergo nucleophilic addition
reactions, although the amide is less reactive.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative method for the synthesis of 5-Ethylpiperidine-2,4-
dione from its N-Boc protected precursor, based on established procedures.[5]

Objective: To synthesize 5-Ethylpiperidine-2,4-dione via deprotection of 1-Boc-5-Ethyl-2,4-
dioxopiperidine followed by purification.

Materials:

1-Boc-5-Ethyl-2,4-dioxopiperidine

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

e Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

 Silica gel (for column chromatography)

o Eluent: Hexane/Ethyl Acetate (1:2, v/v)

Procedure:

o Deprotection of N-Boc Group:

o Dissolve 1-Boc-5-Ethyl-2,4-dioxopiperidine in dichloromethane (DCM) in a round-bottom
flask.
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o Causality: DCM is an excellent solvent for the starting material and is inert to the reaction
conditions.

o Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the
deprotection reaction.

o Slowly add an excess of trifluoroacetic acid (TFA) dropwise to the stirred solution.

o Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

o Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

Reaction Work-up:

o

Once the reaction is complete, remove the solvent and excess TFA under reduced
pressure using a rotary evaporator.

o Causality: This step isolates the crude product salt.

o Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until
effervescence ceases.

o Causality: Neutralization quenches the acid and converts the product from its salt form to
the free base.

o Extract the agueous layer with ethyl acetate (3x). Combine the organic layers.

Drying and Filtration:

[e]

Dry the combined organic layers over anhydrous magnesium sulfate.

o

Causality: This removes residual water from the organic phase, which could interfere with
subsequent steps or product stability.

o

Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary
evaporator to yield the crude product.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Purification:

o

Purify the resulting crude residue by column chromatography on silica gel.[5]

[¢]

Causality: This technique separates the target compound from impurities based on
differential polarity.

Elute the column with a hexane/ethyl acetate (1:2, v/v) mixture.[5]

[¢]

[¢]

Collect the fractions containing the desired product (monitored by TLC) and combine

them.
e Final Product Isolation:

o Remove the eluent from the combined fractions under reduced pressure to afford 5-
Ethylpiperidine-2,4-dione as a solid.

o Confirm the structure and purity of the final product using NMR and MS analysis as
described in Section 3. Avyield of approximately 52% can be expected.[5]

Biological and Pharmacological Significance

The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous
approved drugs.[2][6] Piperidine-2,4-diones, specifically, are recognized as valuable precursors
for compounds with diverse biological activities.[1][7] Their utility has been demonstrated in the

synthesis of:
e Anticancer Agents: Serving as intermediates for kinase inhibitors.[1]

o Neurological Therapeutics: Acting as building blocks for modulators of glutamate receptors.

[1]

 Antiviral and Antimicrobial Compounds: The rigid, functionalized piperidine core can be
elaborated to target various enzymes and receptors in pathogens.[8][9][10]

The structural features of 5-Ethylpiperidine-2,4-dione—a combination of hydrogen bond
donors and acceptors, a defined stereocenter at C5, and multiple sites for functionalization—
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make it an attractive starting point for generating libraries of compounds for high-throughput
screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317
(May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May
cause respiratory irritation).

e Signal Word: Warning.

e Pictograms: GHSO07 (Exclamation Mark).
Recommended Handling Procedures:

e Handle in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,
and chemical-resistant gloves.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

5-Ethylpiperidine-2,4-dione is a heterocyclic compound with significant potential as a
synthetic intermediate in pharmaceutical research. Its well-defined structure, characterized by a
piperidinedione core and an ethyl substituent, offers a platform for creating structurally diverse
molecules. A clear understanding of its physicochemical properties, spectroscopic profile, and
synthetic pathways, particularly the robust Dieckmann cyclization, is essential for its effective
utilization. Given the established importance of the piperidine scaffold in medicine, 5-
Ethylpiperidine-2,4-dione represents a valuable tool for scientists and researchers dedicated
to the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. filesO1.core.ac.uk [filesOl1.core.ac.uk]

2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
[mdpi.com]

4. 5-Ethyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
5. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]

6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

7. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern
drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]

8. researchgate.net [researchgate.net]
9. researchgate.net [researchgate.net]
10. ijirt.org [ijirt.org]

To cite this document: BenchChem. [5-Ethylpiperidine-2,4-dione chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418855#5-ethylpiperidine-2-4-dione-chemical-
properties-and-structure]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1418855?utm_src=pdf-custom-synthesis
https://files01.core.ac.uk/download/pdf/78077057.pdf
https://pubmed.ncbi.nlm.nih.gov/36769260/
https://pubmed.ncbi.nlm.nih.gov/36769260/
https://www.mdpi.com/1422-0067/24/3/2937
https://www.mdpi.com/1422-0067/24/3/2937
https://cymitquimica.com/products/IN-DA005F80/73290-32-1/5-ethylpiperidine-24-dione/
https://www.chemicalbook.com/synthesis/5-ethyl-2-4-piperidinedione.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00287a
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00287a
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00287a
https://www.researchgate.net/publication/258448556_Syntheses_Characterization_and_Biological_Activity_of_Novel_26-_disubstituted_Piperidine-4-one_Derivatives
https://www.researchgate.net/figure/Biological-activities-of-piperidine-alkaloids_tbl2_353884050
https://ijirt.org/publishedpaper/IJIRT152768_PAPER.pdf
https://www.benchchem.com/product/b1418855#5-ethylpiperidine-2-4-dione-chemical-properties-and-structure
https://www.benchchem.com/product/b1418855#5-ethylpiperidine-2-4-dione-chemical-properties-and-structure
https://www.benchchem.com/product/b1418855#5-ethylpiperidine-2-4-dione-chemical-properties-and-structure
https://www.benchchem.com/product/b1418855#5-ethylpiperidine-2-4-dione-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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